molecular formula C6H14Cl2N2 B3348491 (S)-7-Amino-5-azaspiro[2.4]heptane dihydrochloride CAS No. 173904-24-0

(S)-7-Amino-5-azaspiro[2.4]heptane dihydrochloride

Cat. No.: B3348491
CAS No.: 173904-24-0
M. Wt: 185.09 g/mol
InChI Key: YJMPDZLZEKRKFR-ZJIMSODOSA-N
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Description

(S)-7-Amino-5-azaspiro[24]heptane dihydrochloride is a chemical compound with the molecular formula C₆H₁₄Cl₂N₂ It is a spirocyclic amine, which means it contains a spiro-connected bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-Amino-5-azaspiro[2.4]heptane dihydrochloride typically involves the use of spirocyclic intermediates. One common method includes the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with ethyl cyclopropylidene acetate . This reaction is carried out under specific conditions to ensure the stereoselective formation of the desired spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the compound can be synthesized in laboratory settings using the aforementioned synthetic routes. The scalability of these methods for industrial production would require optimization of reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-7-Amino-5-azaspiro[2.4]heptane dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include various derivatives of the spirocyclic amine structure, which can have different functional groups attached to the nitrogen or carbon atoms in the ring.

Scientific Research Applications

(S)-7-Amino-5-azaspiro[2.4]heptane dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-7-Amino-5-azaspiro[2.4]heptane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-7-Amino-5-azaspiro[2.4]heptane dihydrochloride include other spirocyclic amines, such as:

  • ®-7-Amino-5-azaspiro[2.4]heptane dihydrochloride
  • 5-Azaspiro[2.4]heptane derivatives

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and spirocyclic structure, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(7S)-5-azaspiro[2.4]heptan-7-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2ClH/c7-5-3-8-4-6(5)1-2-6;;/h5,8H,1-4,7H2;2*1H/t5-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMPDZLZEKRKFR-ZJIMSODOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCC2N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12CNC[C@H]2N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634813
Record name (7S)-5-Azaspiro[2.4]heptan-7-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173904-24-0
Record name (7S)-5-Azaspiro[2.4]heptan-7-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-7-Amino-5-azaspiro[2.4]heptane dihydrochloride
Reactant of Route 2
(S)-7-Amino-5-azaspiro[2.4]heptane dihydrochloride
Reactant of Route 3
(S)-7-Amino-5-azaspiro[2.4]heptane dihydrochloride
Reactant of Route 4
(S)-7-Amino-5-azaspiro[2.4]heptane dihydrochloride
Reactant of Route 5
(S)-7-Amino-5-azaspiro[2.4]heptane dihydrochloride
Reactant of Route 6
(S)-7-Amino-5-azaspiro[2.4]heptane dihydrochloride

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